molecular formula C12H15NO2 B7939505 N-((2,3-Dihydrobenzofuran-5-yl)methyl)oxetan-3-amine

N-((2,3-Dihydrobenzofuran-5-yl)methyl)oxetan-3-amine

Cat. No.: B7939505
M. Wt: 205.25 g/mol
InChI Key: DOWMKLBNHAVEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzofuran-5-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

N-((2,3-Dihydrobenzofuran-5-yl)methyl)oxetan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-tumor activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,3-Dihydrobenzofuran-5-yl)methyl)oxetan-3-amine is unique due to the combination of the benzofuran and oxetane rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and biological activity compared to similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-12-10(3-4-15-12)5-9(1)6-13-11-7-14-8-11/h1-2,5,11,13H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWMKLBNHAVEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CNC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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